molecular formula C10H14BCl2NO3 B13914752 LeuRS-IN-1 hydrochloride

LeuRS-IN-1 hydrochloride

Cat. No.: B13914752
M. Wt: 277.94 g/mol
InChI Key: RNWXGTCHQYEZGU-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of LeuRS-IN-1 hydrochloride involves several steps. One common method includes the preparation of the compound in a solution of dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and further diluted with deionized water . Industrial production methods typically involve large-scale synthesis using similar reagents and conditions, ensuring high purity and yield.

Chemical Reactions Analysis

LeuRS-IN-1 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like ammonia or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.

Scientific Research Applications

LeuRS-IN-1 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

LeuRS-IN-1 hydrochloride exerts its effects by inhibiting the leucyl-tRNA synthetase enzyme. This inhibition prevents the aminoacylation of tRNA, thereby disrupting protein synthesis in Mycobacterium tuberculosis . The compound targets the active site of the enzyme, binding with high affinity and specificity, which leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

LeuRS-IN-1 hydrochloride is unique in its high potency and selectivity for Mycobacterium tuberculosis leucyl-tRNA synthetase. Similar compounds include:

This compound stands out due to its significant inhibitory activity and its potential for therapeutic applications against drug-resistant tuberculosis strains.

Properties

Molecular Formula

C10H14BCl2NO3

Molecular Weight

277.94 g/mol

IUPAC Name

[(3S)-4-chloro-7-ethoxy-1-hydroxy-3H-2,1-benzoxaborol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H13BClNO3.ClH/c1-2-15-7-4-3-6(12)9-8(5-13)16-11(14)10(7)9;/h3-4,8,14H,2,5,13H2,1H3;1H/t8-;/m1./s1

InChI Key

RNWXGTCHQYEZGU-DDWIOCJRSA-N

Isomeric SMILES

B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCC)O.Cl

Canonical SMILES

B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCC)O.Cl

Origin of Product

United States

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